Dimethyl 3-aminophthalate hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dimethyl 3-aminobenzene-1,2-dicarboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.ClH/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2;/h3-5H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQGJCHLNFJKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733782 | |
| Record name | Dimethyl 3-aminobenzene-1,2-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52412-63-2 | |
| Record name | Dimethyl 3-aminobenzene-1,2-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Dimethyl 3 Aminophthalate Hydrochloride
Precursor Selection and Initial Transformations
The synthesis commences with the functionalization of a phthalic acid precursor. This typically involves nitration to introduce the nitrogen-containing group, followed by esterification to form the dimethyl ester. The order of these steps can be varied, but the most common route involves the nitration of phthalic acid or its anhydride (B1165640), followed by esterification.
The introduction of a nitro group onto the phthalic acid backbone is the foundational step in the synthesis. This electrophilic aromatic substitution reaction is typically performed using strong nitrating agents.
The nitration of phthalic acid using a mixture of fuming and concentrated nitric acid, often with sulfuric acid, yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid. google.comorgsyn.org The reaction temperature must be carefully controlled, typically between 100-110°C, to ensure efficient nitration while minimizing side reactions. orgsyn.org The separation of the desired 3-nitro isomer from the 4-nitro isomer is a critical purification step, often achieved through fractional crystallization, taking advantage of their different solubilities in water. orgsyn.org An alternative precursor is dimethyl phthalate (B1215562), which can be directly nitrated with nitric acid to form dimethyl 3-nitrophthalate.
Table 1: Representative Conditions for Nitration of Phthalic Acid
| Reagents | Temperature | Key Outcome | Reference |
|---|---|---|---|
| Fuming Nitric Acid (sp. gr. 1.51), Concentrated Nitric Acid (sp. gr. 1.42) | 100–110°C | Formation of a mixture of 3-nitrophthalic and 4-nitrophthalic acids. | orgsyn.org |
Once 3-nitrophthalic acid is obtained and purified, the two carboxylic acid groups are converted into methyl esters. This esterification is typically an acid-catalyzed reaction using a large excess of methanol (B129727).
Commonly used acid catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. google.comacs.org The reaction involves heating the 3-nitrophthalic acid in methanol in the presence of the catalyst. The process first forms the monomethyl ester and subsequently the desired dimethyl ester. google.com The reaction is driven to completion by the excess of methanol. Following the reaction, the dimethyl 3-nitrophthalate product is often purified by crystallization from the reaction solution. google.com
Table 2: Esterification of 3-Nitrophthalic Acid
| Alcohol | Catalyst | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Methanol | Sulfuric Acid | Heated at 80°C for 8 hours. | Dimethyl 5-nitroisophthalate (analogous reaction). | google.com |
Formation of Hydrochloride Salt
The conversion of dimethyl 3-aminophthalate (B1234034) into its hydrochloride salt is a critical step that enhances the compound's stability. google.com The free amine, 3-aminophthalic acid, is known to be unstable and prone to degradation, which can lead to reduced purity even during short-term storage. google.com Converting it to a hydrochloride salt mitigates these stability issues, making it more suitable for storage and long-distance transportation. google.com This transformation is typically achieved after the reduction of the nitro group of a precursor, such as dimethyl 3-nitrophthalate, to an amino group.
Complexation Reactions with Hydrochloric Acid
The formation of Dimethyl 3-aminophthalate hydrochloride is achieved through a direct acid-base reaction, specifically a complexation reaction with hydrochloric acid (HCl). In this process, the amino group (-NH₂) on the phthalate ring, acting as a Lewis base, is protonated by the strong acid, HCl. This reaction is typically carried out after the preceding hydrogenation step is complete and the catalyst has been filtered from the reaction mixture. google.com
The general procedure involves cooling the filtrate containing the newly formed dimethyl 3-aminophthalate to a controlled temperature, often between -10°C and 10°C. google.com Concentrated hydrochloric acid is then added dropwise to the stirred solution. google.com The controlled, low temperature is crucial for managing the exothermic nature of the acid-base neutralization and promoting the crystallization of the salt, thereby maximizing yield and purity. google.com Following the addition of HCl, the mixture is typically stirred for several hours at the same temperature to ensure the completion of the complexation reaction. google.com
Purification and Isolation of the Hydrochloride Salt
Once the complexation reaction is complete, the solid this compound salt precipitates out of the solvent. The primary method for isolating the product is centrifugation. google.com Centrifugal drying separates the solid product from the liquid reaction medium and residual solvents.
After isolation, the resulting solid is dried to remove any remaining solvent. Industrial and large-scale laboratory syntheses often employ vacuum drying equipment, such as a double-cone vacuum dryer. google.com The drying process is conducted under controlled temperature and pressure to ensure the complete removal of volatiles without degrading the final product. google.com This combined process of complexation, centrifugation, and vacuum drying yields the final product, often as a light yellow solid with high purity, frequently exceeding 98%. google.com
The following table summarizes various conditions for the complexation and isolation steps as described in synthetic protocols.
| Parameter | Example 1 | Example 2 | Example 3 |
| Precursor | Filtrate from hydrogenation of 3-nitrophthalic acid | Filtrate from hydrogenation of 3-nitrophthalic acid | Filtrate from hydrogenation of 3-nitrophthalic acid |
| Complexation Temp. | -5°C | 0°C | 10°C |
| HCl Concentration | 12mol/L | 12mol/L | 12mol/L |
| Stirring Time | 2.5 hours | 2 hours | 3 hours |
| Isolation Method | Centrifugation | Centrifugation | Centrifugation |
| Drying Method | Double-cone vacuum dryer | Double-cone vacuum dryer | Double-cone vacuum dryer |
| Drying Temp. | 45°C | 55°C | 45°C |
| Final Yield | Not Specified | 95.1% | 94.5% |
| Final Purity | Not Specified | 98.6% | 98.9% |
This table is generated based on data from patent CN105198764A. google.com
Scalability and Process Optimization in Research Synthesis
The synthesis of this compound has been developed with considerations for industrial applicability. The process, involving steps like dissolution, nitrogen displacement, hydrogenation, complexation, and drying, is designed to be simple, convenient, and easy to control, making it suitable for large-scale production. google.com
Large-Scale Synthetic Considerations
Transitioning the synthesis of this compound from a laboratory setting to industrial production involves optimizing the established chemical routes for larger volumes. The core synthetic strategy, beginning with a raw material like 3-nitrophthalic acid, remains consistent. google.com However, process parameters are adjusted to accommodate larger quantities and ensure safety and efficiency.
Key considerations for large-scale synthesis include:
Material Handling: Managing large volumes of solvents and reagents, such as kilograms of 3-nitrophthalic acid and liters of hydrochloric acid. google.com
Process Control: Maintaining precise control over reaction conditions in large reactors is critical. This includes uniform stirring, efficient heat exchange to manage reaction temperatures (especially during hydrogenation and HCl addition), and accurate pressure regulation. google.com
Equipment Requirements: The process is designed to have low requirements for specialized equipment, which helps in reducing costs and simplifying the scale-up. google.com
Efficiency: The synthetic route is characterized by a short process flow, which contributes to lower costs and higher throughput, yielding a product with high purity and yield suitable for industrial applications. google.com
Reactor Design and Control for High-Yield Production
The choice of reactor and the precise control of its operational parameters are fundamental to achieving high yields and purity in the synthesis of this compound. For industrial-scale production, reactors such as 100L capacity vessels or high-pressure autoclaves are utilized. google.com
Key design and control features include:
Inert Atmosphere: Before the introduction of hydrogen for the reduction step, the reactor's atmosphere is replaced with nitrogen. This "nitrogen displacement" is crucial to create an inert environment, preventing unwanted side reactions and ensuring safety. google.com
Temperature and Pressure Control: The hydrogenation reaction is sensitive to temperature and pressure. Reactors are cooled to specific temperatures (e.g., 0-20°C) before the catalyst is added. google.com Hydrogen is then introduced, and the pressure is maintained at a specific level (e.g., 0.2 MPa to 0.8 MPa) throughout the reaction to ensure complete reduction of the nitro group. google.com
Catalyst Management: The process utilizes catalysts such as skeletal nickel or palladium on carbon. google.com The reactor design must allow for the efficient filtration and removal of the catalyst post-hydrogenation before proceeding to the complexation step. google.com
Post-Processing Equipment: Following the reaction, specialized equipment like double-cone vacuum dryers are used for the final drying stage, which is essential for achieving the desired product quality and stability. google.com
Chemical Reactivity and Mechanistic Studies of Dimethyl 3 Aminophthalate Hydrochloride
Reactivity of the Aminophenyl Moiety
The aminophenyl portion of Dimethyl 3-aminophthalate (B1234034) hydrochloride is characterized by the presence of an amino group attached to the benzene (B151609) ring. This amino group significantly influences the reactivity of the aromatic ring and participates in a range of chemical transformations.
Nucleophilic Characteristics and Reactions
The amino group imparts nucleophilic character to the Dimethyl 3-aminophthalate hydrochloride molecule. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, initiating a variety of reactions. This nucleophilicity is a key feature of aromatic amines in general. numberanalytics.com The amino group is a strong activating group in electrophilic aromatic substitution (EAS) reactions, meaning it increases the rate of reaction by donating electron density to the aromatic ring. numberanalytics.com This electron-donating effect makes the ring more susceptible to attack by electrophiles. numberanalytics.com
The amino group directs incoming electrophiles to the ortho and para positions relative to itself. This regioselectivity is a consequence of the resonance structures that delocalize the positive charge in the intermediate sigma complex. numberanalytics.com
Aromatic amines can also act as nucleophiles in substitution and addition reactions. youtube.com For instance, they can react with acyl chlorides or acid anhydrides to form amides. While specific studies on this compound are not extensively detailed in the provided search results, the general reactivity of aromatic amines suggests it would undergo similar transformations.
Oxidation Reactions and Nitro/Nitroso Derivative Formation
The amino group of this compound can be oxidized to form nitroso or nitro derivatives. The oxidation of aromatic amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. For example, oxidation of aniline (B41778) with chromic acid can produce quinone, while with potassium permanganate (B83412) in a neutral solution, it can yield nitrobenzene. noaa.gov
The oxidation of the related compound, 3-aminophthalic acid, is a key step in the chemiluminescence of luminol (B1675438). wikipedia.orglibretexts.org In this process, the 3-aminophthalate anion is formed in an excited state and emits light as it relaxes to the ground state. libretexts.orgnih.gov This highlights the susceptibility of the 3-amino-substituted phthalate (B1215562) system to oxidation.
Substitution Reactions Involving the Amino Group
The amino group itself can undergo substitution reactions. One of the most important reactions of aromatic amines is their reaction with nitrous acid to form diazonium salts. noaa.gov These salts are highly versatile intermediates in organic synthesis and can be used to introduce a wide variety of functional groups onto the aromatic ring.
Furthermore, the amino group can participate in nucleophilic aromatic substitution (SNAr) reactions, although this is less common for the amino group to be the leaving group. More typically, the electron-donating nature of the amino group activates the ring towards electrophilic attack. However, in appropriately substituted aromatic systems, nucleophilic substitution can occur. nih.gov
Transformations of the Ester Functional Groups
The two dimethyl ester groups in this compound are also key sites of reactivity, primarily undergoing hydrolysis and transesterification reactions.
Hydrolysis Reactions and Acid Derivatives
The ester groups can be hydrolyzed to the corresponding carboxylic acids, yielding 3-aminophthalic acid. Phthalate esters, in general, are susceptible to hydrolysis, although the rates can be slow. researchgate.net The hydrolysis can proceed in two steps, first forming the monoester and then the dicarboxylic acid. researchgate.net
Studies on dimethyl phthalate (DMP) have shown that hydrolysis can be catalyzed by both acids and bases. researchgate.net The rate of hydrolysis is negligible at neutral pH. researchgate.net The initial hydrolysis of dimethyl phthalate esters can be facilitated by microorganisms, which possess esterases that are highly substrate-specific. nih.gov For example, the yeast Trichosporon sp. DMI-5-1 can hydrolyze DMP to monomethyl phthalate. nih.gov
The hydrolysis of the ester groups in this compound would lead to the formation of 3-aminophthalic acid hydrochloride.
| Reaction | Reactant | Product | Conditions |
| Hydrolysis | This compound | 3-Aminophthalic acid hydrochloride | Acidic or basic |
Transesterification Processes
Transesterification is another important reaction of the ester groups, where the methyl groups are exchanged with other alkyl or aryl groups from an alcohol. This process is typically catalyzed by an acid or a base.
The transesterification of dimethyl phthalates has been studied for the synthesis of other phthalate esters. For instance, diallyl phthalate can be produced by the transesterification of dimethyl phthalate with allyl alcohol in the presence of a catalyst like sodium methoxide (B1231860). google.com Similarly, the transesterification of dimethyl terephthalate (B1205515) with 2-ethylhexanol is a method for producing dioctyl terephthalate (DOTP), a common plasticizer. researchgate.netoxoplast.com This reaction often requires high temperatures, in the range of 180-260°C. oxoplast.com
The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and release methanol (B129727).
| Reaction | Reactant | Reagent | Product | Catalyst |
| Transesterification | This compound | Alcohol (R-OH) | Dialkyl 3-aminophthalate | Acid or Base |
Reduction to Alcohol Derivatives
The ester functionalities of this compound are susceptible to reduction to the corresponding primary alcohols, yielding (3-amino-1,2-phenylene)dimethanol. This transformation is typically achieved using powerful reducing agents capable of reducing esters.
One of the most effective and commonly employed reagents for the reduction of esters to alcohols is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester group. This process occurs in a stepwise manner for both ester groups, leading to the formation of the diol. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the high reactivity of LiAlH₄ with protic solvents, including water.
Dimethyl 3-aminophthalate + LiAlH₄ (excess) in THF followed by aqueous workup → (3-amino-1,2-phenylene)dimethanol
The mechanism involves the initial formation of a tetrahedral intermediate, which then collapses to release a methoxide ion, forming an aldehyde intermediate. The aldehyde is immediately reduced by another equivalent of hydride to the corresponding alcohol. An acidic workup is necessary to neutralize the resulting aluminum and lithium alkoxides and to protonate the amino group, if it has reacted with the reducing agent.
An alternative method for the reduction of esters is catalytic hydrogenation. However, this method typically requires harsh conditions of high pressure and temperature and is often less chemoselective than reduction with metal hydrides. Catalysts such as copper chromite or ruthenium-based systems have been used for the hydrogenation of esters to alcohols. The selection of the catalyst and reaction conditions is crucial to achieve high yields and selectivity, avoiding the reduction of the aromatic ring or other functional groups.
Table 1: Plausible Reaction Conditions for the Reduction of Dimethyl 3-aminophthalate
| Reagent/Catalyst | Solvent | Temperature (°C) | Product |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to 66 (reflux) | (3-amino-1,2-phenylene)dimethanol |
| Catalytic Hydrogenation (e.g., Ru/C) | Ethanol | 100-200 | (3-amino-1,2-phenylene)dimethanol |
Intramolecular and Intermolecular Reaction Pathways
The presence of three distinct functional groups—an aromatic amine, and two methyl ester groups—in Dimethyl 3-aminophthalate allows for a variety of intramolecular and intermolecular reaction pathways.
Intramolecular Reactions:
Under suitable conditions, Dimethyl 3-aminophthalate can undergo intramolecular cyclization. The amino group, acting as a nucleophile, can attack one of the electrophilic carbonyl carbons of the ester groups. This type of reaction is often facilitated by heat or the presence of a catalyst and typically results in the formation of a lactam, a cyclic amide. In this case, the reaction would lead to the formation of a five-membered lactam ring. The initial product of such a cyclization would be a hydroxylactam, which could potentially undergo further reactions such as dehydration. The propensity for this cyclization depends on the reaction conditions and the relative positioning of the reacting groups, which in this case is favorable for the formation of a five-membered ring.
Intermolecular Reactions:
The amino group of Dimethyl 3-aminophthalate can readily participate in intermolecular reactions. As a nucleophile, it can react with a variety of electrophiles. For instance, acylation of the amino group with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives. Similarly, alkylation with alkyl halides can lead to the formation of secondary or tertiary amines.
The ester groups can also undergo intermolecular reactions, most notably transesterification. In the presence of an alcohol and an acid or base catalyst, the methyl groups of the esters can be exchanged with other alkyl groups.
Furthermore, under conditions that promote polymerization, Dimethyl 3-aminophthalate could potentially act as a monomer. The amino group and the two ester functionalities could react with suitable co-monomers to form polyesters or polyamides with specific properties.
Elucidation of Reaction Mechanisms
Kinetic Studies of Key Reactions
While specific kinetic studies on the reactions of this compound are not extensively documented in the public domain, the kinetics of related reactions, such as the hydrolysis of phthalate esters, have been investigated. These studies provide a framework for understanding the factors that would influence the reaction rates of Dimethyl 3-aminophthalate.
The hydrolysis of dimethyl phthalate, for instance, has been shown to proceed in a stepwise manner, with the hydrolysis of the first ester group occurring at a different rate than the second. The kinetics of this process are influenced by factors such as pH, temperature, and the presence of catalysts. researchgate.net In alkaline conditions, the hydrolysis is typically second-order, being first-order in both the ester and the hydroxide (B78521) ion.
For Dimethyl 3-aminophthalate, the presence of the amino group on the aromatic ring would be expected to influence the rate of hydrolysis of the ester groups. The amino group is an electron-donating group, which would increase the electron density in the aromatic ring and could potentially decrease the electrophilicity of the carbonyl carbons, thereby slowing down the rate of nucleophilic attack. However, the amino group can also be protonated in acidic conditions, which would have the opposite effect, making the ester groups more susceptible to hydrolysis.
Kinetic studies of the reactions of Dimethyl 3-aminophthalate would likely employ techniques such as UV-Vis spectroscopy or HPLC to monitor the concentration of the reactant and products over time. By varying the concentrations of reactants, temperature, and other reaction conditions, the rate law and activation parameters for the reactions could be determined, providing insight into the reaction mechanism.
Table 2: Expected Influences on Reaction Kinetics
| Factor | Expected Effect on Ester Hydrolysis Rate | Rationale |
|---|---|---|
| Increasing Temperature | Increase | Provides more energy for molecules to overcome the activation energy barrier. |
| Increasing pH (alkaline) | Increase | Higher concentration of nucleophilic hydroxide ions. |
| Decreasing pH (acidic) | Increase | Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. |
| Electron-donating substituent (amino group) | Decrease (in neutral/alkaline) | Reduces the electrophilicity of the carbonyl carbon. |
| Protonated amino group (in acidic) | Increase | Acts as an electron-withdrawing group, increasing carbonyl electrophilicity. |
Identification of Reaction Intermediates
The identification of reaction intermediates is crucial for elucidating the detailed mechanism of a chemical reaction. For the reactions of this compound, various spectroscopic and analytical techniques could be employed to detect and characterize transient species.
In the reduction of the ester groups with LiAlH₄, the initial tetrahedral intermediate formed upon hydride attack is a key intermediate. While generally too unstable to be isolated, its existence is inferred from the known mechanism of ester reductions.
For intramolecular cyclization reactions, the initial product of the nucleophilic attack of the amino group on the ester carbonyl would be a tetrahedral intermediate. This could then collapse to form the cyclic lactam product. Spectroscopic techniques such as NMR and IR could potentially be used to identify these intermediates, especially if they can be stabilized by low temperatures or by using specific reaction conditions.
In the context of the chemiluminescence of luminol, where 3-aminophthalate is the emitting species, extensive studies have been conducted to identify the reaction intermediates. researchgate.net Although this involves the hydrolyzed form of Dimethyl 3-aminophthalate, the techniques used are relevant. These studies have proposed the formation of various peroxide and radical intermediates. Techniques such as stopped-flow spectroscopy and electron paramagnetic resonance (EPR) spectroscopy could be applied to study the fast reactions of Dimethyl 3-aminophthalate and to detect any radical intermediates that may be formed.
Advanced Research Applications of Dimethyl 3 Aminophthalate Hydrochloride and Its Scaffold
As a Building Block in Complex Organic Molecule Synthesis
The utility of dimethyl 3-aminophthalate (B1234034) and its corresponding scaffold is prominently demonstrated in its role as a precursor for more elaborate chemical structures. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of novel organic frameworks and diverse molecular libraries.
The 3-aminophthalate scaffold is particularly effective in constructing new molecular frameworks through cycloaddition reactions. One of the most powerful methods employed is the Diels-Alder reaction, a thermally allowed [4+2] cycloaddition that forms substituted cyclohexene (B86901) rings.
Research has shown that a diverse set of substituted 3-aminophthalates can be prepared from 3-acylamino-2H-pyran-2-ones, which act as dienes, reacting with dialkyl acetylenedicarboxylates (such as dimethyl acetylenedicarboxylate) serving as the dienophile. cymitquimica.com This reaction proceeds through a cycloaddition followed by the elimination of carbon dioxide to yield the highly functionalized aromatic ring of the 3-aminophthalate system. cymitquimica.com These resulting scaffolds are known to be integral parts of many biologically active and pharmaceutically relevant compounds. cymitquimica.com
The reaction conditions for these syntheses can be optimized to be more environmentally friendly by testing various solvents and temperatures. Studies have investigated solvents like water, n-butanol, and xylene at temperatures ranging from 130–190 °C to enhance reaction conversion and yield. cymitquimica.com The versatility of this approach allows for the generation of a wide array of 3-aminophthalate derivatives with different substituents, each representing a novel organic scaffold for further chemical exploration.
| Starting Diene (Substituted 2H-pyran-2-one) | Dienophile | Product (Substituted Dimethyl 3-aminophthalate) | Yield (%) |
|---|---|---|---|
| 3-Benzoylamino-6-methyl-2H-pyran-2-one | Dimethyl acetylenedicarboxylate | Dimethyl 3-benzoylamino-6-methylphthalate | 71 |
| 3-Benzoylamino-5,6-dimethyl-2H-pyran-2-one | Dimethyl acetylenedicarboxylate | Dimethyl 3-benzoylamino-5,6-dimethylphthalate | 65 |
| 3-Benzoylamino-5-ethyl-6-methyl-2H-pyran-2-one | Dimethyl acetylenedicarboxylate | Dimethyl 3-benzoylamino-5-ethyl-6-methylphthalate | 68 |
| 3-(4-Methoxybenzoylamino)-6-methyl-2H-pyran-2-one | Dimethyl acetylenedicarboxylate | Dimethyl 3-(4-methoxybenzoylamino)-6-methylphthalate | 75 |
This table presents a selection of novel scaffolds synthesized via the Diels-Alder reaction, demonstrating the versatility of the method in creating substituted 3-aminophthalate cores. Data sourced from research on greener synthesis methods for substituted 3-aminophthalates. cymitquimica.com
The creation of diversified compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of molecules to identify new therapeutic hits. The 3-aminophthalate scaffold is an excellent platform for combinatorial chemistry, where its core structure can be systematically decorated with a variety of functional groups.
The same synthetic strategies used to create novel scaffolds, such as the Diels-Alder reaction, are directly applicable to generating large, diversified libraries. cymitquimica.com By systematically varying the substituents on both the diene (the 2H-pyran-2-one precursor) and the dienophile (the acetylenedicarboxylate), chemists can produce a vast number of unique 3-aminophthalate analogues in a controlled manner. For example, by using different acylamino groups on the pyranone ring or employing acetylenedicarboxylates with different ester groups (e.g., diethyl, di-tert-butyl), the resulting library can explore a broad chemical space. This methodical approach allows for the fine-tuning of molecular properties like solubility, electronic character, and steric profile, which are critical for biological activity.
Application in Pharmaceutical Intermediate Synthesis Research
Dimethyl 3-aminophthalate hydrochloride is a recognized intermediate in the synthesis of numerous organic compounds, including pharmaceuticals and other bioactive molecules. rsc.org The 3-aminophthalate core is a key structural motif found in several important therapeutic agents.
The phthalimide (B116566) and phthalic acid structures, of which 3-aminophthalate is a key derivative, are central to a class of powerful immunomodulatory and anti-cancer drugs. Notably, this scaffold is related to the core of thalidomide (B1683933) and its more potent, second-generation analogues, lenalidomide (B1683929) and pomalidomide (B1683931). nih.gov Pomalidomide, used in the treatment of multiple myeloma, is synthesized from 3-nitrophthalic anhydride (B1165640), which is a direct precursor to 3-aminophthalic acid derivatives. frontiersin.org
The synthesis of these analogues often involves the condensation of a substituted phthalic anhydride or a related precursor with a glutarimide (B196013) ring system. nih.gov The amino group at the 3-position (or a related position) on the phthaloyl ring is crucial for the biological activity of these drugs, as it plays a key role in their binding to the Cereblon (CRBN) E3 ubiquitin ligase, a mechanism central to their anti-cancer effects. acs.org Research into new thalidomide analogues continues to explore modifications of the phthalimide ring to enhance potency and reduce side effects, highlighting the ongoing importance of the 3-aminophthalate scaffold in oncology research. nih.govresearchgate.net
Beyond cancer therapeutics, the 3-aminophthalate scaffold is a precursor to a range of other bioactive molecules.
Apremilast: 3-Aminophthalic acid is used as a precursor for a reagent in the synthesis of Apremilast, an oral medication for the treatment of active psoriatic arthritis and plaque psoriasis. researchgate.net
Local Anesthetics: The compound serves as a key reactant in the preparation of certain local anesthetics, demonstrating its utility in neuropharmacology. researchgate.net
Antimicrobial Agents: Derivatives of 3-aminophthalic acid have been identified as potent inhibitors of metallo-β-lactamases (MBLs). mdpi.com These enzymes are produced by bacteria and confer resistance to a broad spectrum of β-lactam antibiotics. By inhibiting MBLs, these 3-aminophthalate derivatives have the potential to restore the efficacy of existing antibiotics against resistant bacterial strains. acs.orgmdpi.com
Investigations in Enzyme Mechanism Research
The 3-aminophthalate scaffold has proven to be instrumental in the study of enzyme mechanisms, acting both as an inhibitor to probe active sites and as a ligand to hijack enzymatic machinery for therapeutic purposes.
Detailed research has identified two key areas where this scaffold plays a significant role:
Inhibition of Metallo-β-Lactamases (MBLs): As mentioned previously, 3-aminophthalate derivatives are effective MBL inhibitors. mdpi.com Mechanistic studies, including X-ray crystallography, have revealed how these molecules function. The two carboxylate groups on the phthalic acid core are critical for binding to the zinc ions within the enzyme's active site. mdpi.com This interaction effectively blocks the enzyme's ability to hydrolyze β-lactam antibiotics. By studying how different substitutions on the 3-aminophthalate ring affect binding affinity and inhibitory potency, researchers can gain a deeper understanding of the MBL catalytic mechanism and design more effective antibiotic resistance breakers. acs.org
Ligand for Cereblon (CRBN) E3 Ubiquitin Ligase: In a cutting-edge application, 3-aminophthalic acid has been identified as a novel ligand for the Cereblon (CRBN) E3 ubiquitin ligase. nih.govnih.gov This enzyme is a key component of the ubiquitin-proteasome system, which cells use to tag and destroy proteins. The 3-aminophthalate scaffold can be incorporated into heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs). One end of the PROTAC binds to the target protein intended for destruction, while the 3-aminophthalate end binds to CRBN. This induced proximity allows the CRBN E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome. nih.gov This research provides a powerful tool for studying protein function and offers a novel therapeutic strategy for degrading disease-causing proteins that are otherwise difficult to target. nih.govnih.gov
| Enzyme Target | Role of 3-Aminophthalate Scaffold | Research Application / Therapeutic Goal |
|---|---|---|
| Metallo-β-lactamase (MBL) | Inhibitor | Understanding antibiotic resistance mechanisms; Development of drugs to overcome resistance. |
| Cereblon (CRBN) E3 Ubiquitin Ligase | Ligand | Hijacking the ubiquitin-proteasome system; Targeted protein degradation for cancer therapy. |
This table summarizes the application of the 3-aminophthalate scaffold in the investigation of different enzyme mechanisms.
Insights into Metabolic Processes
The aminophthalate scaffold is also employed in studies aimed at elucidating metabolic pathways. By introducing molecules containing this structure into biological systems, researchers can track their metabolic fate. This helps in understanding the series of biochemical reactions that occur within a cell. The specific chemical properties of the aminophthalate group can be used to follow the molecule's journey through various metabolic steps, providing a clearer picture of complex biological processes.
Exploration in Targeted Protein Degradation Research
Targeted protein degradation has emerged as a powerful therapeutic modality, and the aminophthalic acid scaffold, derivable from this compound, has become a significant tool in this field. This approach utilizes cellular machinery, specifically the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. frontiersin.orgfrontiersin.org
Development of Aminophthalic Acid-Based Ligands (e.g., for PROTACs)
A key strategy in targeted protein degradation is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest, a linker, and a ligand that recruits an E3 ubiquitin ligase. frontiersin.orgnih.gov This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. frontiersin.orgdundee.ac.uk
Recent research has identified 3-aminophthalic acid as a novel ligand for the Cereblon (CRBN) E3 ubiquitin ligase. nih.govnih.gov CRBN is a well-known substrate receptor within the CUL4-RBX1-DDB1-CRBN E3 ligase complex and is frequently hijacked in PROTAC design. nih.gov The discovery of 3-aminophthalic acid as a CRBN ligand has led to the development of phthalic acid-based PROTACs. For instance, an O'PROTAC incorporating this ligand demonstrated comparable efficacy in degrading the ERG transcription factor to PROTACs using traditional pomalidomide-based ligands. nih.govnih.gov This finding presents a significant advancement, as the phthalic acid scaffold is more chemically stable and economical than the classical immunomodulatory drugs (IMiDs) typically used to recruit CRBN. nih.govnih.gov
Table 1: Comparison of E3 Ligase Ligands for ERG O'PROTACs
| Feature | 3-Aminophthalic Acid Ligand | Pomalidomide Ligand |
|---|---|---|
| E3 Ligase Target | Cereblon (CRBN) | Cereblon (CRBN) |
| Efficacy in Degrading ERG | Comparable to pomalidomide-based PROTACs nih.gov | Effective |
| Chemical Stability | More chemically stable nih.gov | Less stable |
| Economic Factor | More economical nih.gov | More expensive |
| Classification | New alternative scaffold nih.gov | Classical Immunomodulatory Drug (IMiD) nih.gov |
Design of Novel E3 Ubiquitin Ligase Modulators
The identification of 3-aminophthalic acid as a functional CRBN ligand expands the chemical toolbox for designing novel modulators of E3 ubiquitin ligases. nih.gov E3 ligases are critical for protein homeostasis, and their modulation is a promising therapeutic strategy. kpfu.ru The human genome contains over 600 E3 ligases, but only a few, including CRBN and von Hippel-Lindau (VHL), are commonly used in PROTAC development. frontiersin.orgfrontiersin.org
The 3-aminophthalic acid structure provides a new, alternative chemical starting point for developing molecules that can recruit the CRBN E3 ligase. nih.gov Its simpler structure compared to complex IMiDs like thalidomide or pomalidomide offers advantages for chemical synthesis and modification. This allows for greater flexibility in designing next-generation protein degraders and modulators with potentially improved properties and new applications, moving beyond the limitations of existing scaffolds. nih.gov
Contributions to Chemiluminescent Systems Research
The aminophthalate scaffold is central to the phenomenon of chemiluminescence, particularly in systems related to luminol (B1675438). Chemiluminescence is the emission of light as a result of a chemical reaction. rsc.org
Formation and Properties of 3-aminophthalate as an Emitting Species
The most well-known role of the 3-aminophthalate anion is as the light-emitting species in the chemiluminescence of luminol. nih.govnih.gov When luminol is oxidized, typically in the presence of a catalyst and an oxidizing agent like hydrogen peroxide, it undergoes a series of reactions that lead to the formation of 3-aminophthalate in an electronically excited singlet state. nih.govresearchgate.net This excited molecule (¹3AP*) then relaxes to its ground state by emitting a photon of light. nih.gov This process produces the characteristic blue glow associated with luminol, with a peak emission wavelength of approximately 425 nm. nih.govresearchgate.net
Furthermore, studies have shown that the 3-aminophthalic acid anion is highly chemiluminescent on its own in certain chemical systems. nih.govresearchgate.net For example, in the presence of hydrogen peroxide and a cobalt(II) catalyst, 3-aminophthalate produces a strong light emission. nih.govresearchgate.net This system exhibits a kinetic profile similar to that of luminol but has the advantage of a much lower background signal, which is beneficial for analytical applications. researchgate.net The mechanism in this specific system is speculated to involve the interaction between the 3-aminophthalate anion and singlet oxygen. nih.gov
Table 2: Properties of 3-Aminophthalate as a Chemiluminescent Emitter
| Property | Description |
|---|---|
| Origin | Formed from the oxidation of luminol nih.gov |
| Excited State | Excited singlet state (¹3AP*) nih.gov |
| Emission Wavelength | ~425 nm (blue light) nih.govresearchgate.net |
| Direct Chemiluminescence | Yes, in H₂O₂-Co(II) system nih.govresearchgate.net |
| Advantage over Luminol | Lower background signal in direct systems researchgate.net |
Mechanistic Studies of Light Emission from Aminophthalate Anions
The phenomenon of chemiluminescence, the emission of light from a chemical reaction at ambient temperatures, has been a subject of intense scientific scrutiny. In many well-known chemiluminescent systems, the 3-aminophthalate anion is the key light-emitting species. nih.govresearchgate.net Its formation in an electronically excited state is the crucial step that leads to the generation of visible light.
The most classic example is the oxidation of luminol, where the 3-aminophthalate anion is the terminal light emitter. nih.gov The mechanism of light emission from the aminophthalate anion itself has been studied, particularly in systems containing hydrogen peroxide and a catalyst, such as cobalt (II). nih.govresearchgate.net In these reactions, it is proposed that the interaction between the 3-aminophthalate anion and singlet oxygen is the pivotal step. nih.gov Singlet oxygen, a highly reactive form of oxygen, is generated in the reaction mixture.
The proposed mechanism proceeds through the following key steps:
Generation of an oxidizing agent, often a reactive oxygen species like singlet oxygen (¹O₂), from the reaction of hydrogen peroxide with a catalyst. researchgate.net
The aminophthalate anion reacts with the oxidizing agent. In the case of singlet oxygen, this can lead to the formation of a transient endoperoxide intermediate. researchgate.net
This unstable intermediate then decomposes, releasing nitrogen gas (in the case of luminol oxidation) and forming the 3-aminophthalate anion in an electronically excited state (3-APA*). researchgate.net
The excited 3-aminophthalate anion then decays to its ground state, releasing the excess energy as a photon of light. researchgate.net
This process results in a characteristic blue light emission, with a peak wavelength typically observed around 425 nm. researchgate.net Studies comparing the chemiluminescence of the 3-aminophthalate anion directly with that of luminol in a hydrogen peroxide-cobalt (II) system have shown similar kinetic profiles and peak emission wavelengths. nih.gov However, the system using the 3-aminophthalate anion directly exhibited a significantly lower background signal, highlighting its high intrinsic chemiluminescent potential. nih.gov
The efficiency and color of the light emission can be influenced by the surrounding chemical environment. For instance, studies on model compounds in different solvents have shown that the emission maxima can be modulated by the polarity of the solvent and the nature of the ion pairing between the emitter and counterions. nih.gov In polar solvents, solvent-separated ion pairs are formed, and the emission is influenced by the solvent's polarity. nih.gov In less polar environments, contact ion pairs dominate, and the strength of the interaction with the countercation plays a more significant role in determining the emission characteristics. nih.gov
| Emitting Species | Proposed Oxidant | Key Intermediate | Emission Maximum (approx.) |
| 3-Aminophthalate Anion | Singlet Oxygen (¹O₂) | Endoperoxide | 425-440 nm researchgate.net |
Development of Aminophthalate-Derived Chemiluminescent Probes
The fundamental understanding of the aminophthalate scaffold's light-emitting properties has spurred the development of a wide array of chemiluminescent probes for various applications in diagnostics and bio-imaging. nih.govresearchgate.net These probes are designed to produce light in response to a specific biological molecule or enzymatic activity, offering high sensitivity and a high signal-to-noise ratio. nih.govrsc.org
A primary strategy in probe development involves modifying a core chemiluminescent structure to control or enhance its light emission. One successful approach has been the redesign of Schaap's adamantylidene-dioxetane probes. nih.gov These probes are engineered to release a benzoate (B1203000) species upon activation, which is typically weakly emissive in aqueous biological environments. nih.gov By incorporating specific substituents, such as electron-withdrawing groups like acrylate (B77674) and acrylonitrile, onto the benzoate emitter, researchers have dramatically increased the chemiluminescence efficiency. nih.gov This strategy led to the development of probes with a chemiluminescence quantum yield more than three orders of magnitude higher than standard commercial dioxetane probes, enabling for the first time, high-quality cellular imaging using a non-luciferin small-molecule probe with a direct emission mode. nih.gov
Another avenue of research is the creation of "afterglow" probes, which emit light over an extended period after initial excitation. mdpi.com These probes offer advantages for ultra-sensitive detection by improving the signal-to-background ratio. mdpi.com For example, novel photochemical afterglow luminescent nano-photosensitizers have been developed using luminol and isoluminol derivatives. mdpi.com These probes can be activated by light to generate reactive oxygen species, which then initiate a chemical cascade leading to sustained light emission, allowing for the detection of minute tumors. mdpi.com
Furthermore, the principles of fluorescent probe design are often adapted for chemiluminescent systems. Fluorescent probes are developed for high-specificity detection of various analytes, including enzymes and reactive signaling molecules like hydrogen polysulfides (H₂Sₙ). rsc.orgnih.gov The design of these probes relies on a specific chemical reaction between the probe and the target analyte, which triggers a change in fluorescence. This concept of a specific trigger reaction can be integrated into a chemiluminescent scaffold. By coupling a specific recognition unit to an aminophthalate-based structure, a "turn-on" chemiluminescent probe can be created, where light is only produced in the presence of the target molecule.
| Probe Design Strategy | Core Scaffold | Key Feature | Application Example |
| Emitter Substitution | Adamantylidene-dioxetane | Incorporation of electron-withdrawing groups on the benzoate emitter to enhance quantum yield. nih.gov | High-resolution cellular imaging of endogenous enzyme activity (e.g., β-galactosidase). nih.gov |
| Afterglow Probes | Luminol/Isoluminol Derivatives | Sustained light emission after initial photo-activation for improved signal-to-noise ratio. mdpi.com | In vivo cancer detection and metastasis imaging. mdpi.com |
| Triggered Emission | General Aminophthalate Scaffold | Coupling a specific chemical recognition unit to the luminophore to initiate chemiluminescence upon reaction with a target analyte. rsc.orgnih.gov | Detection of specific enzymes or reactive oxygen species in biological systems. rsc.org |
Derivatives and Analogues of Dimethyl 3 Aminophthalate Hydrochloride for Specialized Research
Synthesis of Substituted Dimethyl Aminophthalate Hydrochlorides
The synthesis of derivatives of dimethyl 3-aminophthalate (B1234034) hydrochloride allows for the creation of a library of compounds with tailored properties. The two primary sites for modification are the aromatic ring and the ester functionalities.
Functionalization of the aromatic ring introduces new chemical groups that can significantly alter the molecule's characteristics. One of the most versatile methods for preparing a wide array of substituted 3-aminophthalates is through the Diels-Alder reaction. nih.gov This approach involves the reaction of substituted 3-acylamino-2H-pyran-2-ones, which act as dienes, with dialkyl acetylenedicarboxylates serving as dienophiles. nih.gov The reaction conditions, such as solvent and temperature, can be optimized to improve yields and facilitate easier product isolation. nih.gov
This cycloaddition strategy is advantageous as it allows for the introduction of various substituents onto the aromatic ring, originating from the substituted pyran-2-one starting material. The reaction typically proceeds with the elimination of carbon dioxide to form the aromatic phthalate (B1215562) product. nih.gov
Table 1: Examples of Substituted Dimethyl 3-acylaminophthalates via Diels-Alder Reaction
| Diene (Substituted 3-acylamino-2H-pyran-2-one) | Dienophile | Resulting Aromatic Ring Substitution |
|---|---|---|
| 3-Acetamido-6-methyl-2H-pyran-2-one | Dimethyl acetylenedicarboxylate | Methyl-substituted |
| 3-Acetamido-5,6-dimethyl-2H-pyran-2-one | Dimethyl acetylenedicarboxylate | Dimethyl-substituted |
This table is generated based on the types of reactions described in the cited literature and is for illustrative purposes.
Beyond synthesizing the ring with pre-existing functional groups, standard aromatic functionalization techniques can be applied, although the directing effects of the amino and ester groups must be considered. organic-chemistry.org These methods can include electrophilic amination to further modify the ring's electronic properties.
The dimethyl ester groups of the parent compound can be readily modified to produce a variety of other dialkyl esters or be converted into different functional groups.
Transesterification: By reacting dimethyl 3-aminophthalate with different alcohols under appropriate catalytic conditions, the methyl groups can be exchanged for other alkyl or aryl groups. This process allows for the synthesis of a range of esters with varying properties, such as solubility and reactivity.
Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride. This creates a diol derivative, opening up further avenues for chemical modification.
Aminophthalic Acid and its Derivatives
3-Aminophthalic acid is the foundational molecule from which dimethyl 3-aminophthalate and its derivatives are synthesized. Understanding its synthesis and reactivity is crucial for developing new analogues.
The most common and established method for synthesizing 3-aminophthalic acid is the reduction of 3-nitrophthalic acid. nbinno.com This transformation of a nitro group into an amino group can be accomplished through several methods.
Table 2: Comparison of Synthesis Methods for 3-Aminophthalic Acid
| Method | Reducing Agent/Catalyst | Key Features |
|---|---|---|
| Catalytic Hydrogenation | Hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Pd/C) | Widely used technique offering high yields. nbinno.com |
| Chemical Reduction | Tin (Sn) and Hydrochloric Acid (HCl) | A classic method involving a two-electron transfer mechanism. |
The resulting 3-aminophthalic acid is a versatile building block. nbinno.comguidechem.com Its amino and carboxylic acid groups provide multiple reaction sites for synthesizing more complex molecules, including pharmaceuticals, dyes, and polymers. nbinno.comguidechem.comontosight.ai It is notably a key product in the chemiluminescence reaction of luminol (B1675438), where the oxidation of luminol produces 3-aminophthalate in an excited state that emits light upon relaxation. wikipedia.org
Building upon the reactivity of aminophthalic acid and its esters, researchers have explored a wide range of derivative esters and amides for various applications.
Aminophthalate Esters: As mentioned, the Diels-Alder synthesis route can employ various dialkyl acetylenedicarboxylates to produce different esters directly. nih.gov Alternatively, esterification of 3-aminophthalic acid with different alcohols provides another route to diverse esters, such as the dibutyl ester of the related 4-aminophthalic acid. biosynth.com These esters serve as important intermediates in organic synthesis. cymitquimica.com
Aminophthalate Amides: The conversion of aminophthalate esters to amides is a critical reaction. The reaction of an ester with an amine is a nucleophilic acyl substitution. youtube.com This process can be conducted under neutral conditions, though it may require forcing conditions like a high concentration of the amine. youtube.com The resulting amides are fundamental components in the synthesis of polymers and other advanced materials. nih.govontosight.ai For instance, the formation of poly(ester amide)s creates biodegradable polymers with potential biomedical applications. nih.gov
Structural Modifications for Modulating Reactivity and Selectivity
The strategic modification of the dimethyl 3-aminophthalate hydrochloride structure is a powerful tool for controlling its chemical behavior. Even minor changes to the molecule can lead to significant shifts in reactivity and selectivity, enabling the design of compounds for specialized research. nih.gov
Electronic Effects: Introducing electron-donating or electron-withdrawing groups to the aromatic ring alters the electron density of the entire molecule. For example, adding a nitro group would make the ring more electron-poor, affecting the nucleophilicity of the amino group and the electrophilicity of the ester carbonyls. Conversely, an electron-donating group would have the opposite effect. These modifications can influence the molecule's role in multi-step syntheses or its potential as a catalyst. cymitquimica.com
Steric Effects: Changing the ester groups from methyl to bulkier groups like tert-butyl would introduce steric hindrance around the carbonyl centers. This can enhance selectivity by favoring reactions at less hindered positions on the molecule or by influencing the conformational preferences of the final product.
Modulating Bioactivity: In fields like medicinal chemistry, structural modifications are used to enhance a molecule's interaction with biological targets. While outside the direct scope of this article, the principles of modifying aminophthalate structures are analogous to those used in developing targeted therapeutic agents, where changes to the scaffold can improve binding affinity and selectivity for specific enzymes or receptors. nih.govnih.gov
By systematically applying these modifications, researchers can create a diverse portfolio of aminophthalate derivatives, each with a unique profile of reactivity and selectivity, thereby expanding their utility in advanced chemical research.
Impact of Substituents on Reaction Rates
The rate at which derivatives of this compound react is significantly influenced by the nature of the substituents on the aromatic ring. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a pivotal role in the kinetics of subsequent chemical transformations. mdpi.com
Electron-donating groups (EDGs), such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methyl (-CH3), increase the electron density of the benzene (B151609) ring. This enhancement facilitates electrophilic substitution reactions, leading to higher reaction rates. mdpi.com Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), carboxyl (-COOH), and formyl (-CHO) decrease the electron density of the ring, which in turn slows down the reaction rate for electrophilic attack. mdpi.com
The Hammett equation provides a quantitative framework for understanding these substituent effects. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to the rate constant (k₀) of the unsubstituted parent compound. The substituent constant (σ) reflects the electronic effect of the substituent, while the reaction constant (ρ) is characteristic of the reaction type. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, whereas a negative ρ value signifies acceleration by electron-donating groups. Research has shown that multiple substituents on a phenolic compound can suppress its reactivity towards hydroxyl radicals. mdpi.com
| Substituent Group | Electronic Effect | Impact on Benzene Ring Electron Density | Effect on Electrophilic Reaction Rate |
|---|---|---|---|
| -OH (Hydroxyl) | Electron-Donating | Increase | Accelerates |
| -OCH3 (Methoxy) | Electron-Donating | Increase | Accelerates |
| -CH3 (Methyl) | Electron-Donating | Increase | Accelerates |
| -NO2 (Nitro) | Electron-Withdrawing | Decrease | Decelerates |
| -COOH (Carboxyl) | Electron-Withdrawing | Decrease | Decelerates |
Stereochemical Considerations in Derivative Synthesis
The synthesis of specific stereoisomers of aminophthalate derivatives is a critical aspect of developing compounds for specialized applications, particularly in pharmaceuticals and materials science. Stereoselective synthesis ensures the production of a single, desired enantiomer or diastereomer, which is often essential for biological activity and material properties. nih.gov
Achieving high stereoselectivity in the synthesis of amino-polyol derivatives, for example, can be challenging due to the high density of asymmetric functionalities. nih.gov Traditional chemical methods often require extensive use of protecting groups, leading to lengthy and inefficient synthetic routes. nih.gov To overcome these challenges, modern synthetic strategies increasingly employ biocatalysis. Enzymes such as aldolases and imine reductases (IREDs) can be used in cascade reactions to perform stereoselective transformations under mild conditions, often eliminating the need for intermediate isolation and purification steps. nih.gov
For instance, a two-step enzymatic process can be employed for the stereoselective synthesis of amino-polyols from prochiral aldehydes, hydroxy ketones, and amines. nih.gov This method has been shown to produce the 2R,3R,4R enantiomers of amino-polyols with high selectivity. nih.gov Similarly, chemoselective electrocatalytic radical cross-couplings offer a modular and general approach for the stereoselective synthesis of a wide range of substituted amino alcohols. nih.gov
Aminophthalate Derivatives in Sensing and Probing Research
The unique photophysical properties of aminophthalate derivatives make them highly valuable in the development of chemical sensors and probes. Their ability to exhibit fluorescence and chemiluminescence is at the core of their application in detecting and quantifying various analytes. researchgate.netmdpi.com
Development of Fluorescent Aminophthalate Probes
Derivatives of aminophthalimide, a close relative of aminophthalate, are widely used as fluorescent probes for studying organized media like micelles and microemulsions. researchgate.net These probes are designed to change their fluorescence properties—such as intensity, wavelength, or lifetime—upon interaction with a specific analyte. This change in fluorescence serves as a signal for the presence and concentration of the target molecule or ion. mdpi.com
The design of a fluorescent chemosensor typically involves three key components: a receptor (binding unit), a signaling unit (fluorophore), and a spacer that modulates the electronic interaction between them. mdpi.com The aminophthalate scaffold can be functionalized to incorporate specific receptor moieties that selectively bind to target analytes, such as metal ions. researchgate.net For example, naphthalimide-based chemosensors have been developed for the colorimetric and fluorescent turn-on recognition of Al³⁺. nih.gov The binding of the metal ion can lead to chelation-enhanced fluorescence (CHEF) by inhibiting non-radiative decay pathways like intramolecular charge transfer (ICT). nih.gov
| Probe Type | Analyte | Sensing Mechanism | Observed Change |
|---|---|---|---|
| 4-Aminophthalimide Derivatives | Organized Media (Micelles) | Solvatochromism | Shift in Emission Spectra |
| Naphthalimide-based Chemosensor | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence Turn-On |
| Sulfonyl Benzothiazole Probes | Biothiols (Cysteine, GSH) | Nucleophilic Aromatic Substitution | Fluorescence Turn-On |
Integration into Chemiluminescent Reporter Systems
Aminophthalate derivatives are central to many chemiluminescent systems, most notably those involving luminol (5-amino-2,3-dihydrophthalazine-1,4-dione). nih.gov The chemiluminescence of luminol is triggered by oxidation, typically in the presence of a catalyst and an oxidant like hydrogen peroxide. nih.govlibretexts.org This reaction produces an electronically excited 3-aminophthalate anion, which then decays to its ground state by emitting light, characteristically around 425 nm. nih.govlibretexts.org
This compound is a key precursor in the synthesis of luminol and its derivatives. youtube.comijprajournal.com By modifying the aminophthalate starting material, researchers can synthesize novel luminol analogues with altered chemiluminescent properties. For instance, functionalization of luminol with specific targeting moieties, such as phosphonium (B103445) cations, can create organelle-specific molecular trackers for detecting reactive oxygen species (ROS) in mitochondria. nih.govresearchgate.net
However, modifications to the luminol structure, such as N-acylation, can sometimes lead to a dramatic decrease in chemiluminescence intensity. nih.gov This is often attributed to a lower yield of the excited 3-aminophthalate species during the oxidation reaction. nih.gov Despite this, the versatility of the aminophthalate core allows for the development of pro-chemiluminescent labels, such as 3-aminophthalimide (B167264) (API). These labels are stable and can be coupled to various reporter molecules. The chemiluminescent signal is then generated upon treatment with hydrazine, which converts the API label into luminol. nih.gov This approach also allows for dual fluorescence and chemiluminescence studies due to the inherent fluorescent nature of API derivatives. nih.gov
Advanced Analytical and Spectroscopic Methodologies for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering insights into the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy is instrumental in verifying the presence and electronic environment of key functional groups in Dimethyl 3-aminophthalate (B1234034) hydrochloride, such as the amine and ester moieties. In a typical ¹H NMR spectrum of the free base, Dimethyl 3-aminophthalate, the protons of the two methyl ester groups would be expected to appear as distinct singlets. The chemical shifts of these signals are influenced by the diamagnetic anisotropy of the benzene (B151609) ring and the electronic effects of the amino group. The aromatic protons would exhibit complex splitting patterns due to spin-spin coupling, with their chemical shifts being indicative of their position relative to the electron-donating amino group and the electron-withdrawing ester groups. The protons of the amine group itself would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
For the hydrochloride salt, the protonation of the amino group to form an ammonium (B1175870) salt (-NH3+) would lead to a significant downfield shift of the signals corresponding to the aromatic protons and the amine protons. The increased electron-withdrawing nature of the ammonium group would deshield the adjacent protons, causing them to resonate at a higher frequency. The integration of the proton signals provides a quantitative measure of the relative number of protons in different chemical environments, confirming the structural integrity of the molecule.
Table 1: Hypothetical ¹H NMR Data for Dimethyl 3-aminophthalate hydrochloride (Note: This table is illustrative as specific experimental data from research literature is not publicly available.)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.0 - 7.2 | m | 3H | Aromatic protons |
| ~4.5 (broad) | s | 3H | -NH3+ |
| ~3.9 | s | 3H | -OCH3 (ester) |
Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.
The carbonyl carbons of the two ester groups would be expected to appear in the downfield region of the spectrum, typically between 160 and 180 ppm. The aromatic carbons would resonate in the range of 110-150 ppm, with the carbon atom attached to the ammonium group showing a characteristic shift. The methyl carbons of the ester groups would appear in the upfield region, usually around 50-60 ppm. The precise chemical shifts provide a fingerprint of the molecule's carbon skeleton, allowing for the unambiguous confirmation of its structure.
Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is illustrative as specific experimental data from research literature is not publicly available.)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~168 | C=O (ester) |
| ~166 | C=O (ester) |
| ~140 - 120 | Aromatic carbons |
| ~53 | -OCH3 |
For a more detailed structural analysis and unambiguous assignment of proton and carbon signals, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.
A COSY spectrum reveals correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the aromatic ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). For more complex structural problems, Heteronuclear Multiple Bond Correlation (HMBC) can be used to identify longer-range couplings between protons and carbons, providing further confirmation of the molecular structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound with a high degree of confidence. The experimentally determined exact mass can be compared to the calculated theoretical mass for the proposed formula (C₁₀H₁₂ClNO₄), with a very small mass error (typically in the parts-per-million range) confirming the elemental composition. This technique is crucial for the definitive identification of a newly synthesized compound or for verifying the identity of a commercial sample.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is exceptionally well-suited for the identification and quantification of impurities in a sample of this compound.
In an LC-MS analysis, the sample is first injected into an HPLC system, where the parent compound and any impurities are separated based on their differential interactions with the stationary and mobile phases. The separated components then enter the mass spectrometer, where they are ionized and their m/z ratios are measured. This allows for the detection of impurities even at very low levels. The mass spectrum of each impurity can provide information about its molecular weight and, in conjunction with fragmentation data (MS/MS), can help in its structural elucidation. This is particularly important for identifying process-related impurities or degradation products, ensuring the quality and purity of the compound for research applications.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for separating this compound from reaction precursors, byproducts, and impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, utilizing a non-polar stationary phase like C18, is commonly employed for separating phthalates and related aromatic compounds. researchgate.netnih.gov
The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile or methanol (B129727). nih.govgovst.edu A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve efficient separation of compounds with varying polarities. researchgate.net Detection is commonly performed using a UV detector, as the aromatic ring in the phthalate (B1215562) structure exhibits strong absorbance in the UV region, typically around 230-254 nm. researchgate.netnih.govgovst.edu The retention time is used for identification, while the peak area allows for quantification.
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Stationary Phase (Column) | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) researchgate.netnih.gov | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures nih.govgovst.edu | Elutes compounds from the column; composition determines separation selectivity. |
| Elution Mode | Isocratic or Gradient researchgate.netgovst.edu | Gradient elution is often preferred for complex mixtures to improve resolution and reduce analysis time. researchgate.net |
| Detection | UV Absorbance at 230 nm or 254 nm researchgate.netnih.govgovst.edu | Detects aromatic compounds based on their strong UV absorption. |
| Flow Rate | 0.5 - 1.5 mL/min researchgate.netsielc.com | Controls the speed of the mobile phase and influences separation efficiency. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. ukessays.comwikipedia.org It allows for the quick qualitative assessment of the consumption of starting materials and the formation of products. For the synthesis of this compound, TLC can be used to track the conversion of reactants into the desired product.
A small spot of the reaction mixture is applied to a TLC plate, typically coated with silica gel, which acts as the stationary phase. ukessays.comwikipedia.org The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The separation occurs as the mobile phase moves up the plate by capillary action. Due to the presence of the polar amino and ester groups, as well as the aromatic ring, a mobile phase of intermediate polarity, such as a mixture of ethyl acetate and hexane, is often a good starting point. researchgate.net The ratio of the solvents can be adjusted to achieve optimal separation. Because aromatic compounds like phthalates are often UV-active, the spots can be visualized under a UV lamp. wikipedia.org
| Solvent System (Mobile Phase) | Polarity | Typical Application |
|---|---|---|
| Hexane / Ethyl Acetate (various ratios) researchgate.net | Low to Medium | General purpose for separating compounds of moderate polarity. |
| Dichloromethane / Methanol (e.g., 98:2) researchgate.net | Medium to High | Effective for more polar compounds that do not move in less polar systems. |
| Chloroform / Acetone / Diethylamine (5:4:1) epa.gov | Medium | Used for the separation of various phthalate esters. |
| Benzene / Ethyl Acetate / Diethylamine (7:2:1) epa.gov | Medium | Another system reported for separating phthalate esters. |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide detailed information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting IR spectrum is a plot of absorbance versus wavenumber.
For this compound, several characteristic absorption bands are expected. The N-H bonds of the primary amine (or ammonium hydrochloride) will show stretching vibrations in the 3300-3500 cm⁻¹ region. libretexts.orgopenstax.orgpressbooks.pub The carbonyl (C=O) group of the two ester functionalities will produce a strong, sharp absorption band around 1715-1735 cm⁻¹. libretexts.orgopenstax.orgpressbooks.pub The presence of the aromatic ring gives rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ range and aromatic C-H stretching just above 3000 cm⁻¹. pressbooks.publibretexts.org Additionally, the C-O single bonds of the ester groups will exhibit strong stretching absorptions between 1000 and 1300 cm⁻¹. libretexts.orgopenstax.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 openstax.orgpressbooks.pub | Medium, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 libretexts.org | Weak to Medium |
| Ester Carbonyl (C=O) | Stretch | ~1715 - 1735 libretexts.orgopenstax.orgpressbooks.pub | Strong, Sharp |
| Aromatic C=C | In-ring Stretch | 1450 - 1600 pressbooks.publibretexts.org | Medium to Weak |
| Ester (C-O) | Stretch | 1000 - 1300 libretexts.orgopenstax.org | Strong |
| Aromatic C-H | Out-of-plane Bend | 675 - 900 libretexts.org | Strong |
Raman spectroscopy is complementary to IR spectroscopy. It involves scattering of monochromatic light from a laser source, where shifts in the wavelength of the scattered light correspond to the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly effective for analyzing symmetric vibrations and non-polar bonds.
In the context of phthalate-related compounds, Raman spectroscopy provides a distinct "fingerprint." Common to all phthalate esters are four characteristic peaks found at approximately 1040, 1581, 1601, and 1726 cm⁻¹. dtu.dk The peaks around 1580-1600 cm⁻¹ are attributed to the stretching vibrations of the benzene ring. dtu.dknih.gov The strong peak around 1726 cm⁻¹ corresponds to the C=O stretching of the ester group. dtu.dknih.gov The Raman spectrum can also provide information about the substitution pattern on the benzene ring through analysis of the ring breathing modes and other vibrations. nih.govresearchgate.net
| Raman Shift (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~1726 dtu.dknih.gov | Ester Carbonyl (C=O) Stretch |
| ~1601 dtu.dknih.gov | Aromatic Ring C=C Stretch |
| ~1581 dtu.dknih.gov | Aromatic Ring C=C Stretch |
| ~1040 dtu.dknih.gov | Aromatic Ring Vibration (e.g., Trigonal Breathing) |
| ~992 nih.govresearchgate.net | Benzene Ring Breathing Mode (Reference) |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dimethyl phthalate |
| Phthalic anhydride (B1165640) |
| Acetonitrile |
| Methanol |
| Ethyl acetate |
| Hexane |
| Dichloromethane |
| Chloroform |
| Diethylamine |
| Benzene |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule and to determine the concentration of a substance in a solution. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure.
Electronic Transitions:
For this compound, the UV-Vis absorption spectrum is expected to be influenced by the presence of the aminobenzene ring and the two ester functional groups. The aromatic ring is the primary chromophore, exhibiting π → π* transitions, which are typically intense and occur at shorter wavelengths. The presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift in these absorption bands due to the donation of its lone pair of electrons into the π-system of the benzene ring. Additionally, the carbonyl groups of the esters can exhibit weaker n → π* transitions at longer wavelengths.
Hypothetical UV-Vis Absorption Data for this compound in Ethanol:
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Type of Transition |
| ~240-260 | High | π → π* (Benzene ring) |
| ~280-300 | Moderate | π → π* (Shifted due to amino group) |
| ~320-350 | Low | n → π* (Carbonyl groups) |
Note: This data is illustrative and based on theoretical principles. Actual experimental values may vary.
Concentration Analysis:
UV-Vis spectroscopy is a powerful tool for quantitative analysis, governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc).
To determine the concentration of this compound in a solution, a calibration curve would first be established. This involves preparing a series of solutions with known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A plot of absorbance versus concentration should yield a linear relationship, from which the concentration of an unknown sample can be determined by measuring its absorbance.
Illustrative Calibration Curve Data for Concentration Analysis:
| Concentration (mol/L) | Absorbance at λmax |
| 1 x 10⁻⁵ | 0.15 |
| 2 x 10⁻⁵ | 0.30 |
| 4 x 10⁻⁵ | 0.60 |
| 6 x 10⁻⁵ | 0.90 |
| 8 x 10⁻⁵ | 1.20 |
Note: This data is hypothetical and serves to illustrate the principle of concentration analysis.
X-ray Crystallography for Definitive Structural Elucidation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to deduce the crystal structure, including bond lengths, bond angles, and intermolecular interactions.
A comprehensive search of the Cambridge Structural Database (CSD) and other crystallographic resources did not yield a publicly available crystal structure for this compound. However, the principles of the technique and the expected structural features can be discussed.
The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. An X-ray beam is directed at the crystal, and the diffracted X-rays are detected. The resulting diffraction pattern is a series of spots of varying intensity, which are mathematically analyzed to generate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined, leading to a complete three-dimensional model of the molecule.
Based on the known chemical structure of this compound, several features would be expected in its crystal structure:
The aminobenzene ring would be largely planar.
The two dimethyl ester groups would likely be twisted out of the plane of the benzene ring to minimize steric hindrance.
The hydrochloride salt would involve the protonation of the amino group, forming an ammonium cation (-NH3+), with a chloride anion (Cl-) present in the crystal lattice.
To illustrate the type of information obtained from an X-ray crystallographic study, a table of hypothetical crystallographic data for this compound is provided below.
Hypothetical Crystallographic Data for this compound:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 10.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 1075 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.52 |
Note: This data is purely illustrative and does not represent experimentally determined values.
The definitive elucidation of the crystal structure of this compound through X-ray crystallography would provide invaluable information about its solid-state conformation and intermolecular interactions, which are crucial for understanding its physical and chemical properties.
Computational Chemistry and Theoretical Modeling of Dimethyl 3 Aminophthalate Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for understanding the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. mpg.de By using functionals that approximate the exchange-correlation energy, DFT can provide accurate predictions of molecular properties. wikipedia.org
For Dimethyl 3-aminophthalate (B1234034) hydrochloride, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine key electronic properties. researchgate.net These properties are crucial for predicting the molecule's reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. researchgate.net A smaller HOMO-LUMO energy gap (ΔE) suggests higher chemical reactivity and lower kinetic stability. uokerbala.edu.iq
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions show low electron density (positive potential), indicating sites for nucleophilic attack. For Dimethyl 3-aminophthalate hydrochloride, the protonated amino group would be a strongly positive (blue) region, and the carbonyl oxygens would be negative (red) regions.
| Property | Calculated Value (Illustrative) | Interpretation for Reactivity |
|---|---|---|
| EHOMO | -6.15 eV | Indicates electron-donating capability, localized on the aromatic ring and amino group. |
| ELUMO | -1.25 eV | Indicates electron-accepting capability, localized on the carbonyl groups and benzene (B151609) ring. |
| Energy Gap (ΔE) | 4.90 eV | Suggests moderate chemical stability and reactivity. uokerbala.edu.iq |
| Dipole Moment | 4.50 Debye | Indicates a polar molecule, influencing solubility and intermolecular interactions. |
DFT is also instrumental in mapping out the potential energy surface (PES) for chemical reactions. This allows for the identification of reaction intermediates and, crucially, the transition state (TS) structures that connect reactants to products. The energy difference between the reactants and the transition state is the activation energy (Ea), which governs the reaction rate.
For this compound, several reactions could be modeled, such as the hydrolysis of its ester groups or aminolysis. rsc.orgresearchgate.netnih.gov Computational studies on similar ester hydrolysis reactions have shown that DFT can accurately model mechanisms involving tetrahedral intermediates and calculate the associated energy barriers. rsc.orgresearchgate.netgithub.io The presence of the protonated amino group can influence these pathways through electronic and steric effects.
| Reaction Pathway | Catalyst | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| Stepwise (Addition-Elimination) | Acid-Catalyzed (H3O+) | 12.5 |
| Stepwise (Addition-Elimination) | Base-Catalyzed (OH-) | 15.2 |
| Concerted | Uncatalyzed | 28.0 |
Quantum chemical calculations are highly effective for predicting spectroscopic properties, which aids in structure elucidation and the interpretation of experimental data.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating nuclear magnetic shielding tensors. nih.govimist.ma These tensors are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). imist.ma For organic molecules, methods like B3LYP/6-31G(d) often provide results that correlate well with experimental ¹H and ¹³C NMR spectra, although empirical scaling may be required for better accuracy. nih.govbenthamopen.comacs.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. nih.gov
IR Spectroscopy: DFT calculations can predict vibrational frequencies. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the force constants for molecular vibrations. These correspond to the peaks in an IR spectrum. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors. mdpi.com
| Carbon Atom | Calculated Shift (GIAO/DFT) | Scaled Calculated Shift | Hypothetical Experimental Shift |
|---|---|---|---|
| C=O (Ester 1) | 175.4 | 168.1 | 168.5 |
| C=O (Ester 2) | 174.9 | 167.6 | 168.0 |
| C-NH3+ | 145.2 | 139.1 | 139.8 |
| Aromatic C-H | 125.8 | 120.5 | 121.1 |
| -OCH3 | 55.1 | 52.7 | 53.0 |
Molecular Dynamics Simulations
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations and interactions evolve.
Flexible molecules like this compound exist as an ensemble of different conformations in solution. acs.orgscispace.com MD simulations can be used to explore this conformational landscape. oup.com By simulating the molecule in a solvent box for a sufficient duration (nanoseconds to microseconds), one can identify the most stable and frequently occurring conformations. nih.gov
Analysis of the MD trajectory involves monitoring key dihedral angles, calculating the root-mean-square deviation (RMSD) to assess structural stability, and clustering the conformations to identify dominant structural families. oup.comnih.gov The relative populations of these conformers can be estimated from their free energies, providing insight into the molecule's preferred shapes in solution. scispace.com
The surrounding solvent can significantly influence the structure, stability, and reactivity of a solute. oup.com MD simulations explicitly model solvent-solute interactions, providing a detailed picture of the solvation shell and its impact. For this compound, water molecules would form strong hydrogen bonds with the protonated amino group and the carbonyl oxygens, stabilizing the molecule. rsc.orgresearchgate.net
Computational studies can model these effects using either explicit solvent molecules in MD or implicit continuum solvent models (like PCM or SMD) in DFT calculations. researchgate.netresearchgate.net These models help to understand how different solvents can alter conformational equilibria or change the energy barriers of reactions. oup.comacs.org For example, polar protic solvents might stabilize charged transition states, thereby accelerating certain reactions compared to nonpolar solvents.
Machine Learning Approaches in Reaction Optimization
Machine learning (ML) has emerged as a transformative tool in chemical synthesis, enabling the rapid optimization of reaction conditions with minimal experimental data. nih.govduke.edu These data-driven strategies can navigate complex, multi-dimensional reaction spaces to identify optimal parameters, significantly accelerating research and development. beilstein-journals.orgresearchgate.net For the synthesis of this compound, which typically involves the esterification of 3-nitrophthalic acid followed by the reduction of the nitro group, ML algorithms can be employed to refine various reaction parameters.
Machine learning models are broadly categorized into global and local models. beilstein-journals.orgnih.gov Global models leverage large-scale reaction databases to provide initial, general conditions for new reactions, while local models are fine-tuned for a specific reaction family to enhance outcomes like yield and selectivity. beilstein-journals.orgnih.gov The integration of ML with high-throughput experimentation (HTE) platforms creates a powerful closed-loop system for autonomous reaction optimization. beilstein-journals.orgrsc.org
Table 1: Machine Learning Parameters for Optimizing the Synthesis of this compound This table is illustrative and provides examples of parameters that could be optimized using machine learning.
| Synthesis Step | Variable Type | Parameters for Optimization | Objective |
|---|---|---|---|
| Esterification | Continuous | Temperature, Reaction Time, Substrate Concentration | Maximize Yield, Minimize Byproducts |
| Categorical | Acid Catalyst (e.g., H₂SO₄, TsOH), Solvent | Enhance Reaction Rate and Efficiency | |
| Nitro Reduction | Continuous | Hydrogen Pressure, Temperature, Catalyst Loading | Achieve High Conversion and Selectivity |
| Categorical | Catalyst (e.g., Pd/C, PtO₂), Solvent, Base | Optimize for Mild Conditions, Reduce Catalyst Poisoning |
Prediction of Optimal Reaction Conditions
Predicting the ideal conditions for a chemical reaction is a primary application of machine learning in synthesis. nih.govchemrxiv.org Algorithms such as Bayesian optimization and active learning are particularly effective in scenarios with limited data, which is common in the development of novel synthetic routes. nih.govduke.edu These methods iteratively suggest new experiments based on the results of previous trials, efficiently converging on the optimal conditions. nih.govnih.gov
For instance, in the catalytic hydrogenation of dimethyl 3-nitrophthalate to form dimethyl 3-aminophthalate, an active learning model could be initiated with a small set of 5-10 experiments. duke.edu The algorithm would then analyze the yields from these initial runs to build a predictive model and suggest the next set of conditions (e.g., a specific combination of catalyst, solvent, temperature, and pressure) most likely to improve the yield. duke.edu This iterative process of prediction and experimentation allows for the rapid discovery of optimal conditions while minimizing the number of required experiments. nih.gov
Table 2: Illustrative Iterative Reaction Optimization via Machine Learning This table provides a hypothetical example of how a Bayesian optimization algorithm might explore reaction conditions to maximize product yield.
| Iteration | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Algorithm Action |
|---|---|---|---|---|---|---|
| 1 | 5% Pd/C | Ethanol | 25 | 1 | 45 | Initial Random Experiment |
| 2 | 10% Pd/C | Methanol (B129727) | 40 | 3 | 62 | Initial Random Experiment |
| 3 | PtO₂ | Ethyl Acetate | 25 | 5 | 55 | Initial Random Experiment |
| 4 | 10% Pd/C | Ethanol | 50 | 4 | 85 | Exploit Promising Region |
| 5 | 10% Pd/C | THF | 55 | 4 | 78 | Explore Alternative Solvent |
| 6 | 10% Pd/C | Ethanol | 52 | 4.5 | 91 | Refine Optimal Conditions |
High-Throughput Virtual Screening of Catalysts and Solvents
High-throughput virtual screening (HTVS) is a computational technique that rapidly evaluates vast libraries of molecules to identify candidates with desired properties, thereby reducing the time and cost associated with experimental screening. ewadirect.comnih.gov In the context of synthesizing this compound, HTVS can be used to screen extensive databases of potential catalysts and solvents for the critical nitro group reduction step.
The process involves computationally docking or simulating the interaction of each candidate catalyst and solvent with the reactant molecule (dimethyl 3-nitrophthalate). nih.gov By calculating parameters such as binding affinity or activation energy barriers, the virtual screen can rank the candidates. nih.gov This allows chemists to focus their experimental efforts on a small number of the most promising options identified by the computational model. rsc.org Machine learning models can further accelerate this process by learning from an initial subset of screening data to predict the performance of the remaining library members. rsc.org
Theoretical Studies of Chemiluminescence Mechanism
The 3-aminophthalate anion is the light-emitting species in the well-known chemiluminescence of luminol (B1675438). libretexts.orgnih.gov The reaction is complex, and theoretical studies are essential for elucidating the detailed molecular mechanism, which involves oxidation, cyclization, and the formation of a high-energy intermediate that decomposes to produce an electronically excited state. researchgate.netresearchgate.net Computational chemistry provides a powerful lens to examine these transient species and energetic pathways that are often inaccessible to direct experimental observation. diva-portal.org
Understanding the chemiluminescence of aminophthalate requires detailed modeling of its electronic ground and excited states. diva-portal.org Quantum chemical methods, such as Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), are employed to calculate the potential energy surfaces of the reaction. researchgate.netdiva-portal.org
These calculations reveal the energetic landscape of the reaction, identifying transition states, intermediates, and the critical points where the system transitions from the ground state to an excited state (a process known as chemiexcitation). researchgate.net Studies have shown that the efficiency of this process is highly dependent on the structure of the peroxide intermediate. researchgate.net Following excitation, the molecule is in an excited singlet state (S₁). The subsequent decay to the ground state (S₀) is responsible for the emission of light. libretexts.org Theoretical models can predict the energy of this transition, which corresponds to the wavelength of the emitted light, and explore the potential for non-radiative decay pathways that would quench the chemiluminescence. youtube.com
Table 3: Key Parameters from Theoretical Modeling of Aminophthalate Chemiluminescence This table summarizes typical computational outputs used to characterize the chemiluminescence mechanism.
| Parameter | Description | Computational Method | Significance |
|---|---|---|---|
| Activation Energy (Ea) | The energy barrier for the decomposition of the peroxide intermediate. | DFT, CASSCF | Determines the rate of the chemiluminescent reaction. |
| Excited State Energies (S₁, T₁) | The relative energies of the lowest singlet and triplet excited states. | CASPT2, TD-DFT | Identifies the emissive state and potential for intersystem crossing. |
| Emission Wavelength (λ_em) | The predicted wavelength of light emitted during the S₁ → S₀ transition. | TD-DFT | Correlates theoretical models with experimental observations (~425 nm). libretexts.org |
| Potential Energy Surfaces (PES) | A map of the system's energy as a function of its geometry. | CASSCF, DFT | Visualizes the entire reaction pathway from reactants to products, including excited states. diva-portal.org |
Spin-Transfer and Energy Transfer Mechanism Studies
The intricate process of light emission can involve complex phenomena beyond simple fluorescence, including spin-transfer and energy transfer. Theoretical models are crucial for investigating these pathways. nih.gov
Spin-Transfer: During the chemical reaction, there is a possibility of crossing between electronic states of different spin multiplicities (e.g., from a singlet to a triplet state), a process known as intersystem crossing. diva-portal.org Computational studies can identify regions where the potential energy surfaces of singlet and triplet states approach or cross, indicating a higher probability of such transitions. researchgate.net The efficiency of light emission is directly related to the competition between fluorescence (from the singlet state) and phosphorescence or non-radiative decay (often involving the triplet state).
Energy Transfer: The excited 3-aminophthalate molecule can act as an energy donor, transferring its energy non-radiatively to an acceptor molecule. researchgate.net This process is known as Chemiluminescence Resonance Energy Transfer (CRET). researchgate.netresearchgate.net If the acceptor is a fluorescent molecule, it will then emit its own characteristic light. researchgate.net Theoretical studies can model the efficiency of this energy transfer, which is highly dependent on the distance between the donor (aminophthalate) and the acceptor, as well as the spectral overlap between the donor's emission and the acceptor's absorption. researchgate.net These models help in designing more efficient CRET systems for various analytical applications. rsc.org Additionally, electron transfer from the aniline (B41778) part of the molecule to the peroxide bond is believed to be a key step in promoting the initial excitation. researchgate.net
Challenges and Future Directions in Dimethyl 3 Aminophthalate Hydrochloride Research
Addressing Stability Issues for Research Applications
A significant challenge in working with aminophthalic acid derivatives is their potential instability, which can lead to degradation and reduced purity, complicating storage and transportation. google.com The parent compound, 3-aminophthalic acid, is known to be unstable and prone to deterioration. google.com Converting it into a hydrochloride salt is a common strategy to enhance stability. google.com
For Dimethyl 3-aminophthalate (B1234034), storage recommendations include keeping it in a dark place under an inert atmosphere at room temperature to prevent degradation. sigmaaldrich.com The hydrochloride form is utilized to improve its handling and stability for research purposes. However, long-term stability under various solvent and temperature conditions, which are crucial for consistent experimental results, remains an area requiring further systematic investigation. Future research could focus on detailed stability profiles, identifying degradation products and kinetics under conditions relevant to synthetic reactions and biological assays.
| Factor | Challenge | Potential Solution/Future Research Direction |
| Chemical Stability | Prone to degradation, affecting purity and shelf-life. google.com | Formation of hydrochloride salt to improve stability. google.com |
| Storage Conditions | Requires specific conditions (dark, inert atmosphere) to minimize degradation. sigmaaldrich.com | Systematic studies to establish optimal long-term storage protocols and identify compatible solvents. |
| Experimental Consistency | Instability can lead to variable reagent quality and inconsistent results. | Development of standardized procedures for handling and quality control in research applications. |
Development of Greener Synthetic Routes
Traditional synthesis of Dimethyl 3-aminophthalate involves the nitration of dimethyl phthalate (B1215562) followed by the reduction of the nitro group. While effective, these methods often employ harsh reagents. Modern chemistry is increasingly focused on developing "greener" synthetic alternatives that are more sustainable and environmentally benign.
One promising approach is the use of catalytic hydrogenation for the reduction step, which is cleaner than methods using reagents like iron powder. google.com Another innovative strategy involves the Diels-Alder reaction, using substituted 2H-pyran-2-ones as dienes and dialkyl acetylenedicarboxylates as dienophiles to construct the phthalate ring system. nih.gov This method avoids the harsh nitration step altogether. Research in this area has focused on optimizing reaction conditions, such as solvent choice, to improve yields and reduce environmental impact. nih.gov For example, studies have compared various solvents, selecting options like xylene that balance high reaction temperatures with lower environmental risks and costs compared to other high-boiling-point solvents. nih.gov Future work will likely concentrate on employing biocatalytic methods, such as using engineered enzymes like ω-transaminases or monoamine oxidases, to create more sustainable and efficient synthetic pathways. researchgate.net
Expanding the Scope of Synthetic Transformations
Dimethyl 3-aminophthalate hydrochloride is a versatile building block in organic chemistry. The presence of the amino group and two ester functionalities allows for a variety of chemical transformations. It serves as a key intermediate in the synthesis of dyes, pigments, polymers, and pharmaceuticals. guidechem.com For instance, it has been used as a precursor for a novel class of anti-cancer agents.
The amino group is particularly reactive, acting as a nucleophile in substitution reactions to form amides and sulfonamides. The compound can also undergo oxidation and reduction reactions at its various functional groups. Future research is aimed at expanding its synthetic utility. One area of interest is its use in creating luminol (B1675438) derivatives for chemiluminescence applications, which are valuable for detecting reactive oxygen species in biological systems. researchgate.net Exploring its role in multicomponent reactions and cascade sequences could lead to the efficient synthesis of complex heterocyclic structures, further broadening its impact on medicinal and materials chemistry.
| Reaction Type | Description | Application Example |
| Nucleophilic Substitution | The amino group acts as a nucleophile. | Formation of amides and sulfonamides for pharmaceutical synthesis. |
| Oxidation/Reduction | The amino and ester groups can be modified. | Synthesis of derivatives like 3-aminophthalic acid. |
| Intermediate Use | Serves as a precursor for complex molecules. | Used in the synthesis of anti-cancer agents and luminol derivatives. researchgate.net |
| Catalysis | Potential catalytic properties. | Used in the reduction of inorganic sulfur compounds and dehydrogenation of dienamines. cymitquimica.com |
Integration with Advanced Analytical and Biotechnological Platforms
The characterization of this compound and its reaction products relies on standard analytical techniques such as NMR, HPLC, and LC-MS. bldpharm.com However, the integration of more advanced analytical platforms can provide deeper insights into its chemical behavior and biological interactions. Techniques like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) could be employed for highly sensitive and rapid analysis of reaction kinetics or for identifying metabolites in biological systems. sdstate.edu
In biotechnology, aminophthalate derivatives are being explored for their role as fluorescent or chemiluminescent probes. researchgate.net Research has shown that luminol derivatives, which share the aminophthalate core structure, can be used to detect reactive oxygen species in living cells, providing valuable information on cellular oxidative stress. researchgate.net Future applications could involve designing and synthesizing novel probes based on the this compound scaffold for specific biological targets. This integration with advanced biotechnological platforms could enable new diagnostic tools and a better understanding of cellular pathways.
Synergistic Application of Experimental and Computational Methodologies
Combining experimental research with computational modeling offers a powerful strategy for accelerating the discovery and optimization of chemical processes. For compounds like this compound, computational toxicology frameworks such as Read-Across Structure Activity Relationships (RASAR) can be used to predict properties and potential hazards by comparing them to structurally similar molecules.
Computational methods can also guide synthetic route development. For example, COSMO-RS (Conductor-like Screening Model for Real Solvents) can be used to screen for optimal solvents, potentially reducing the number of experiments needed. Looking forward, the synergistic use of experimental work and computational chemistry, such as Density Functional Theory (DFT), could be used to predict the reactivity of the molecule, model reaction mechanisms, and interpret spectroscopic data. This dual approach can provide a more complete understanding of the compound's properties and guide the design of new experiments, ultimately expanding its applications in a more efficient and targeted manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
